molecular formula C14H11N3 B186197 3-(2-Quinoxalinyl)aniline CAS No. 432004-76-7

3-(2-Quinoxalinyl)aniline

Cat. No.: B186197
CAS No.: 432004-76-7
M. Wt: 221.26 g/mol
InChI Key: FTKCJWKPAZRHTL-UHFFFAOYSA-N
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Description

3-(2-Quinoxalinyl)aniline is an organic compound with the molecular formula C14H11N3 and a molecular weight of 221.26 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Quinoxalinyl)aniline typically involves the reaction of 2-nitroaniline with o-phenylenediamine under specific conditions. One common method includes the following steps :

    Reduction of 2-nitroaniline: 2-nitroaniline is reduced to 1,2-diaminobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclization: The resulting 1,2-diaminobenzene undergoes cyclization with o-phenylenediamine in the presence of a suitable catalyst, such as copper(II) sulfate, to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Quinoxalinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Quinoxalinyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Quinoxalinyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of 3-(2-Quinoxalinyl)aniline, with a simpler structure.

    2,3-Dihydroquinoxaline: A reduced form of quinoxaline with different chemical properties.

    Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline.

Uniqueness

This compound is unique due to the presence of both the quinoxaline ring and the aniline group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

3-quinoxalin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKCJWKPAZRHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355580
Record name 3-(2-quinoxalinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

432004-76-7
Record name 3-(2-quinoxalinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(3-nitrophenyl)quinoxaline (9.4 g, 37.4 mmol), SnCl2.H2O (28 g, 13.48 mmol) in CHCl3 (95 mL) was heated to 90° C. for 15 minutes, cooled to room temperature, added to ice water (190 mL), and basified to pH 10 with 50% aqueous NaOH, adding ice as necessary to maintain the temperature below 10° C. The mixture was extracted with ethyl acetate (500 mL), and the organic phase was filtered through a Celite pad, which was washed once with ethyl acetate (150 mL). The combined organics phases were washed with brine and dried, and then solvent was evaporated in vacuo. The resulting solid was recrystallized from toluene to afford (3-quinoxalin-2-ylphenyl)amine (5.6 g, 68% yield). LCMS calculated for C14H11N3 (M+H): 222.26. found 222. 1H-NMR (400 MHz, DMSO-d6) δH: 9.42 (1H, s), 8.11-8.00 (2H, m), 7.94-7.75 (2H, m), 7.55 (1H, s), 7.42 (1H, d, J=7 Hz), 7.22 (1H, m), 6.72 (1H, m), 5.42 (2H, br. s).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
190 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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